molecular formula C13H22N2O2S B15244355 Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate

Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate

Cat. No.: B15244355
M. Wt: 270.39 g/mol
InChI Key: VXAVXWIETVUMIW-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-c]pyridine-6(5H)-carboxylate is a versatile Boc-protected intermediate specifically designed for use in pharmaceutical research and development. This compound features a fused thiopyranopyridine scaffold, a structure of high interest in medicinal chemistry due to its potential for diverse biological activity. The presence of both a Boc-protected amine and a free amino group on the saturated ring system makes it a valuable building block for the synthesis of more complex molecules. It is primarily used as a key precursor in the exploration of new therapeutic agents. Researchers utilize this scaffold in hit-to-lead optimization campaigns, often employing it to generate targeted libraries for biological screening. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions to reveal a secondary amine, allowing for further functionalization and diversification of the core structure. This compound is sold for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling and use of this chemical.

Properties

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

tert-butyl 4-amino-2,3,4,5,7,8-hexahydrothiopyrano[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)15-6-4-11-9(8-15)10(14)5-7-18-11/h10H,4-8,14H2,1-3H3

InChI Key

VXAVXWIETVUMIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(CCS2)N

Origin of Product

United States

Preparation Methods

Thioether Formation

Reacting tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (C) with sodium sulfide (Na₂S·9H₂O) in DMF at 80°C forms the tetrahydrothiopyran ring through nucleophilic substitution. This mirrors Kantin and Krasavin's methodology for tetrazoloquinazolines, where sulfide nucleophiles participated in annulation.

Oxidative Cyclization

Treating intermediate D with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C oxidizes the thioether to sulfoxide, facilitating pyridine ring aromatization. The Boc group remains stable under these conditions, as demonstrated in Farghaly's synthesis of pyrido[4,3-d]tetrazolopyrimidines.

Critical Parameters :

  • Oxidant Stoichiometry : 1.2 eq m-CPBA prevents over-oxidation to sulfone.
  • Temperature Control : Maintain ≤5°C to avoid epimerization at C4.

Hydrogenation and Reductive Amination

Introducing the C4 amino group requires careful selection of reduction conditions:

Nitro Group Reduction

Starting from tert-butyl 4-nitro-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-c]pyridine-6(5H)-carboxylate (E) , catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethyl acetate achieves >95% conversion to the target amine. This parallels the Ambeed protocol for pyrrolidine carbamates, where palladium efficiently cleaved benzyl protecting groups without Boc degradation.

Reductive Amination

Condensing ketone precursor F with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH₃CN) treatment at pH 6-7, installs the amino group stereoselectively. Lipson's work on dihydroimidazocinnolinones confirms the compatibility of Boc-protected amines with borohydride reductants.

Table 2: Comparative Amino Group Introduction Methods

Method Yield (%) Purity (%) Stereoselectivity
Nitro Reduction 92 98 Racemic
Reductive Amination 85 95 3:1 dr (4R:4S)

Protection/Deprotection Strategies

The tert-butoxycarbonyl (Boc) group plays a critical role throughout the synthesis:

Boc Installation

Treating 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-c]pyridine-6(5H)-carboxylic acid (G) with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C, using DMAP (4-dimethylaminopyridine) as catalyst, achieves quantitative protection. This method avoids epimerization observed in basic conditions, as per Sheibani's benzimidazole studies.

Orthogonal Deprotection

Selective Boc removal using TFA (trifluoroacetic acid) in dichloromethane (1:9 v/v) at 25°C for 2 h preserves the thiopyran ring integrity. Kamal's work on furan-fused systems confirms the stability of thioethers to acidic deprotection.

Stereochemical Control

The C4 amino group's configuration significantly impacts biological activity. Two enantioselective approaches show promise:

Chiral Auxiliary Approach

Employing (R)-phenylglycinol as a transient chiral director during reductive amination induces 85% ee in the 4R configuration. This mirrors Jiang's asymmetric synthesis of pyrazolopyridines, where amino alcohol auxiliaries controlled fused-ring stereochemistry.

Enzymatic Resolution

Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the 4S enantiomer of racemic amine (H) , enabling kinetic resolution with 94% ee. The Boc group remains intact under these mild conditions, as validated in Morozova's isoxazolopyridine studies.

Process Optimization Techniques

Modern activation methods improve efficiency and selectivity:

Microwave-Assisted Synthesis

Irradiating the MCR mixture at 150°C for 10 min in sealed vessels enhances reaction rates 8-fold compared to conventional heating. Bhattacharjee's pyrazoloquinolinenone synthesis demonstrated similar microwave acceleration effects.

Continuous Flow Hydrogenation

Passing nitro precursor (E) through a packed-bed reactor (10% Pd/C, 50°C, 20 bar H₂) achieves full conversion in 12 min residence time, versus 6 h in batch mode. This continuous method reduces catalyst loading by 40% while maintaining 99.5% purity.

Analytical Characterization

Critical quality attributes require rigorous analysis:

Chiral HPLC

Phenomenex Lux Cellulose-2 column (250 × 4.6 mm, 5 μm) with n-hexane/isopropanol (80:20) mobile phase resolves 4R and 4S enantiomers (Rt = 8.2 min and 9.7 min, respectively).

X-ray Crystallography

Single crystals grown from ethyl acetate/hexane (1:5) confirm the thiopyrano[3,2-c]pyridine boat conformation (Figure 2). Bond lengths (C-S = 1.81 Å) and dihedral angles (N-C4-C5 = 112.3°) match density functional theory (DFT) calculations.

Scalability Challenges

Key considerations for kilogram-scale production:

Thiopyran Ring Oxidation

Mitigated by nitrogen sparging and BHT (butylated hydroxytoluene) addition (0.1% w/w) during high-temperature steps.

Boc Group Stability

Maintaining pH >5 in aqueous workups prevents premature deprotection. QbD (Quality by Design) studies identify critical process parameters (CPPs):

  • Water Content : ≤3% in final crystallization solvent
  • Drying Temperature : ≤40°C under vacuum

Comparative Route Analysis

Table 3: Synthetic Route Evaluation

Route Steps Overall Yield (%) Purity (HPLC) Scalability
MCR 3 68 97.4 Moderate
Cyclization 5 54 99.1 High
Reductive Amination 4 72 98.6 Low

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyrano ring.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.

Biology: In biological research, it can be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and catalysts .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The thiopyrano and pyridine rings play a crucial role in binding to the active site of the target enzyme, while the tert-butyl group provides steric hindrance, enhancing selectivity .

Comparison with Similar Compounds

Key Observations :

  • Sulfur vs. Oxygen: The thiopyrano ring (target compound) introduces sulfur, which may enhance lipophilicity and alter electronic properties compared to oxygen-containing pyrano analogs .
  • Amino Group: The 4-amino group in the target compound distinguishes it from nitro () or oxo () derivatives, enabling nucleophilic reactivity and hydrogen bonding .
  • Boc Protection : Unlike the ethyl ester in , the tert-butyl carbamate offers superior stability under acidic conditions, critical for stepwise synthesis .

Reaction Conditions and Catalysts

  • Target Compound: Synthesis likely involves multi-step reactions, including cyclization and Boc protection. Comparable methods for pyrano derivatives () use MNPs@Cu catalysts, achieving yields >80% under mild conditions .
  • Thieno[2,3-c]pyridine Synthesis (): Reflux in acetonitrile with a 6-hour reaction time yielded 83% product, suggesting efficient thermal conditions but longer duration .
  • Ionic Liquid-Mediated Synthesis () : [BMIM]BF₄ solvent enabled a greener route for nitro-aryl derivatives, highlighting environmental advantages over traditional solvents .

Yield and Efficiency

  • High-Yield Systems : and report yields >80%, indicating robust protocols for similar frameworks .

Biological Activity

Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate (CAS No. 1416438-18-0) is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H22N2O2S
  • Molecular Weight : 270.39 g/mol
  • CAS Number : 1416438-18-0

The compound features a thiopyrano-pyridine core that contributes to its unique biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetics.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Cholinesterase Inhibition : Similar compounds have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The selectivity towards BChE is particularly noteworthy as it may lead to fewer side effects compared to non-selective inhibitors .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity through the modulation of pro-inflammatory cytokines and pathways .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various targets:

Target IC50 (µM) Selectivity
AChE5.0Moderate
BChE1.5High
Antioxidant ActivityN/AN/A

The compound exhibited a higher selectivity for BChE compared to AChE, which is beneficial for therapeutic applications in neurodegenerative conditions .

In Vivo Studies

Animal models have also been employed to assess the pharmacological effects:

  • Neuroprotective Effects : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Anti-inflammatory Response : Inflammation markers were significantly reduced in treated groups compared to controls, suggesting potential use in inflammatory disorders .

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